5-(2,6-Dimethoxyphenyl)isoxazole-3-carboxylic Acid
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Overview
Description
5-(2,6-Dimethoxyphenyl)isoxazole-3-carboxylic acid is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,6-Dimethoxyphenyl)isoxazole-3-carboxylic acid can be achieved through various methods. One common approach involves the cycloaddition of nitrile oxides with alkynes. This reaction is typically catalyzed by copper (I) or ruthenium (II) under mild conditions . Another method involves the cycloisomerization of α,β-acetylenic oximes using gold (III) chloride as a catalyst . These methods offer high yields and regioselectivity.
Industrial Production Methods
Industrial production of isoxazole derivatives often employs metal-free synthetic routes to minimize costs and environmental impact. These methods include the use of tert-butyl nitrite or isoamyl nitrite for the one-pot synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes . This approach is advantageous due to its simplicity and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(2,6-Dimethoxyphenyl)isoxazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted isoxazoles, which can be further functionalized for specific applications .
Scientific Research Applications
5-(2,6-Dimethoxyphenyl)isoxazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential as a lead compound for the development of new drugs, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(2,6-Dimethoxyphenyl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(3,4-Dimethoxyphenyl)isoxazole-3-carboxylic acid
- 5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid
- 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid
Uniqueness
5-(2,6-Dimethoxyphenyl)isoxazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two methoxy groups at the 2 and 6 positions enhances its ability to interact with biological targets, making it a valuable compound for drug discovery .
Properties
Molecular Formula |
C12H11NO5 |
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Molecular Weight |
249.22 g/mol |
IUPAC Name |
5-(2,6-dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C12H11NO5/c1-16-8-4-3-5-9(17-2)11(8)10-6-7(12(14)15)13-18-10/h3-6H,1-2H3,(H,14,15) |
InChI Key |
ZYYFAXSRERVOOC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C2=CC(=NO2)C(=O)O |
Origin of Product |
United States |
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